Papaveroline

Description

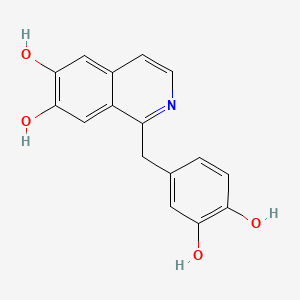

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQKCNCLQIHHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23740-74-1 (HBr) | |

| Record name | Papaveroline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972889 | |

| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-77-6, 23740-74-1 | |

| Record name | Papaveroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaveroline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Papaveroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAPAVEROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Papaveroline

Content Type: Advanced Technical Whitepaper Audience: Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary: The Pharmacophore Defined

Papaveroline (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline) represents a pivotal chemical scaffold in the benzylisoquinoline alkaloid class. Often conflated with its methylated parent, Papaverine , or its reduced biosynthetic precursor, Tetrahydrothis compound (THP) , this compound possesses a distinct pharmacological profile driven by its tetra-catechol structure.

While it retains the canonical phosphodiesterase (PDE) inhibitory capacity of the isoquinoline core, this compound’s four hydroxyl groups introduce a critical redox-active mechanism absent in papaverine. This guide delineates the mechanism of action across three biological scales: the enzymatic (PDE inhibition), the mitochondrial (Complex I blockade), and the chemical (auto-oxidation and quinone cycling).

Chemical Identity & Disambiguation

To ensure experimental rigor, the distinction between the three related compounds is paramount:

| Compound | Structure | Key Feature | Primary Biological Activity |

| Papaverine | Tetra-methoxy (fully methylated) | Lipophilic, stable | Potent PDE Inhibitor, Vasodilator |

| This compound | Tetra-hydroxy (fully demethylated) | Polar, Redox-Active | PDE Inhibitor, Mitochondrial Toxin, ROS Generator |

| Tetrahydrothis compound (THP) | Tetrahydro-isoquinoline (Reduced ring) | Dopamine condensation product | Neurotransmitter reuptake inhibitor, "Salsolinol-like" neurotoxin |

Primary Mechanism: Phosphodiesterase (PDE) Inhibition[1][2]

Like its parent compound papaverine, this compound acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), specifically targeting PDE10A and PDE3/4 subtypes expressed in vascular smooth muscle and striatal tissue.

The Signaling Cascade

-

Inhibition: this compound binds to the catalytic domain of PDE enzymes.

-

Accumulation: This blockade prevents the hydrolysis of cAMP and cGMP into their inactive 5'-monophosphate forms.

-

Activation: Elevated cytosolic cAMP activates Protein Kinase A (PKA).[1]

-

Effector Modulation: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and activates potassium channels (

and -

Outcome: Decreased intracellular Calcium (

) and hyperpolarization lead to smooth muscle relaxation (Vasodilation).

Visualization: The PDE-cAMP-PKA Axis

The following diagram illustrates the signal transduction pathway utilized by this compound to induce vasorelaxation.[1]

Figure 1: this compound inhibits PDE, preserving cAMP levels which drive PKA-mediated smooth muscle relaxation.[2][3][4]

Secondary Mechanism: Mitochondrial Complex I Inhibition[5][6][7]

Recent research has repurposed the benzylisoquinoline scaffold as a modulator of mitochondrial respiration. While Papaverine is a known inhibitor, This compound exhibits unique potency due to its ability to bypass certain lipophilic barriers while interacting directly with the electron transport chain (ETC).

Mechanism of Respiratory Blockade

-

Target: NADH:ubiquinone oxidoreductase (Complex I).

-

Action: this compound competes with ubiquinone (CoQ10) for the binding site on Complex I.

-

Metabolic Consequence: This blockade halts electron transfer from NADH, reducing the proton motive force (

) and ATP synthesis. -

Therapeutic Implication: In oncology, this "metabolic starvation" is used to reduce oxygen consumption in hypoxic tumors, paradoxically increasing oxygen availability for radiation therapy (Radiosensitization).

Experimental Protocol: Measuring Mitochondrial Respiration

Objective: Determine the

-

Cell Preparation: Seed A549 or relevant myocytes in a Seahorse XF96 microplate (1.5 x

cells/well). Incubate overnight. -

Compound Preparation: Dissolve this compound in DMSO (stock 10 mM). Prepare serial dilutions (0.1

M to 100-

Note: Prepare fresh. This compound oxidizes rapidly in neutral pH (turns dark). Use 1 mM Ascorbate if strictly measuring inhibition without auto-oxidation artifacts.

-

-

Assay Workflow (Seahorse XF Analyzer):

-

Basal Respiration: Measure 3 cycles.

-

Injection A: this compound (Titration). Measure 3 cycles.

-

Injection B: Oligomycin (1

M) – ATP Synthase inhibitor. -

Injection C: FCCP (0.5

M) – Uncoupler (Max respiration). -

Injection D: Rotenone/Antimycin A (0.5

M) – Complex I/III shutoff.

-

-

Data Analysis: Calculate OCR inhibition relative to Rotenone (positive control).

Tertiary Mechanism: Redox Cycling & Quinone Formation

Unlike Papaverine, which is "capped" by methoxy groups, this compound possesses four free hydroxyl groups (catechol moiety). This structure is highly susceptible to auto-oxidation.

The "Double-Edged" Sword

-

Antioxidant Phase: At low concentrations, this compound acts as a radical scavenger, donating hydrogen atoms to neutralize ROS.

-

Pro-oxidant Phase: Upon oxidation, this compound forms an ortho-quinone intermediate.

-

Reaction: this compound +

-

Toxicity: The quinone is an electrophile that can covalently modify cysteine residues on proteins (e.g., thiol-containing enzymes), leading to cytotoxicity independent of PDE inhibition.

-

Figure 2: The redox cycling of this compound. Unlike Papaverine, the catechol structure allows transition to a toxic quinone form.

Comparative Data Summary

The following table contrasts the pharmacological parameters of this compound against its parent and precursor.

| Parameter | This compound | Papaverine | Tetrahydrothis compound (THP) |

| PDE Inhibition ( | ~5-15 | 2-10 | Weak / Inactive |

| Mitochondrial Complex I ( | < 5 | ~15-20 | ~10-50 |

| Redox Activity | High (Auto-oxidizes) | None (Stable) | Moderate |

| Solubility | Low (at physiological pH) | Moderate (Lipophilic) | Moderate |

| Primary Risk | Cytotoxicity (Quinones) | Arrhythmia (QT prolongation) | Neurotoxicity (Dopaminergic) |

References

-

Beneš, J. et al. (2018). "Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism."[5][6] Proceedings of the National Academy of Sciences. Link

-

Hanbauer, I. et al. (1990). "Papaverine, Tetrahydropapaverine and Ethanol Metabolizing Enzymes." Veterinary and Human Toxicology. Link

-

Meyers, S. et al. (1998). "Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells." Neuroscience Letters. Link

-

PubChem. (2024). "this compound Compound Summary." National Library of Medicine. Link[7][8]

-

Iguchi, M. et al. (1990). "Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity." Journal of Biochemistry. Link

Sources

- 1. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 2. The vasodilator papaverine stimulates L-type Ca(2+) current in rat tail artery myocytes via a PKA-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C16H13NO4 | CID 5459346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Research Compound|RUO [benchchem.com]

Advanced Protocols for the Synthesis and Purification of Papaveroline (Tetrahydropapaveroline)

Executive Summary & Strategic Context

Papaveroline , specifically in its tetrahydro- form (Tetrahydrothis compound or THP ; also known as Norlaudanosoline ), represents the foundational biosynthetic branch point for benzylisoquinoline alkaloids (BIAs), including morphine, codeine, and tubocurarine. While "this compound" formally refers to the fully aromatic isoquinoline (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline), the tetrahydro- intermediate is the primary target for drug development scaffolds due to its stereochemical versatility and metabolic relevance.

This technical guide details the Total Synthesis of Tetrahydrothis compound (THP) via the Bischler-Napieralski cyclization strategy, followed by global demethylation. This route is preferred over the biomimetic Pictet-Spengler condensation for scale-up because it utilizes stable, commercially available precursors (Homoveratrylamine and Homoveratric Acid) rather than unstable aldehydes (DOPAL). We also provide a high-yield protocol for the Demethylation of Papaverine , serving as a rapid route to the aromatic this compound reference standard.

Critical Technical Challenge: Both THP and aromatic this compound possess a catecholic moiety (four hydroxyl groups), rendering them highly susceptible to oxidative polymerization (browning) under basic conditions or exposure to air. This guide enforces strict Schlenk line (inert atmosphere) protocols to ensure product integrity.

Chemical Reaction Engineering: The Bischler-Napieralski Route

This protocol synthesizes the methylated precursor (Laudanosine or Tetrahydropapaverine ) first, followed by global deprotection. This strategy avoids handling the unstable catechol intermediates until the final step.

Retrosynthetic Analysis & Pathway

The synthesis proceeds in three phases:

-

Amide Coupling: Condensation of Homoveratrylamine and Homoveratric Acid.

-

Cyclization & Reduction: Bischler-Napieralski cyclization to the imine, followed by reduction to the tetrahydroisoquinoline.

-

Global Deprotection: Cleavage of methyl ethers using Boron Tribromide (

) or Hydrobromic Acid (

Caption: Stepwise chemical synthesis of Tetrahydrothis compound via the Bischler-Napieralski route.

Detailed Experimental Protocols

Protocol A: Total Synthesis of Tetrahydropapaverine (Methylated Precursor)

Objective: Synthesize the stable tetramethyl ether intermediate to avoid early oxidation.

Reagents:

-

Homoveratrylamine (CAS: 120-20-7)

-

Homoveratric Acid (CAS: 93-40-3)

-

Phosphorus Oxychloride (

) -

Sodium Borohydride (

) -

Solvents: Toluene, Methanol, Dichloromethane (DCM).

Step-by-Step Methodology:

-

Amide Formation:

-

Combine Homoveratrylamine (1.0 eq) and Homoveratric Acid (1.0 eq) in toluene.

-

Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–6 hours until theoretical water volume is collected.

-

Checkpoint: Monitor TLC (SiO2, EtOAc/Hexane) for disappearance of acid.

-

Evaporate toluene to yield the crude amide (solid).

-

-

Bischler-Napieralski Cyclization:

-

Dissolve the crude amide in anhydrous Toluene or Acetonitrile.

-

Add

(3.0 eq) dropwise under -

Reflux for 2–3 hours. The solution will turn yellow/orange (formation of the dihydroisoquinoline iminium salt).

-

Cool to room temperature and evaporate volatiles under reduced pressure.

-

-

Reduction to Tetrahydroisoquinoline:

-

Dissolve the residue in Methanol (MeOH).

-

Cool to 0°C in an ice bath.

-

Add

(4.0 eq) portion-wise (Caution: Gas evolution). -

Stir at room temperature for 2 hours.

-

Workup: Quench with water, extract into DCM, dry over

, and concentrate. -

Result: Tetrahydropapaverine (Tetramethyl ether).

-

Protocol B: Global Demethylation to Tetrahydrothis compound (THP)

Objective: Cleave the four methoxy groups to yield the active catechol product. Critical Control Point: This step requires strict exclusion of oxygen.

Reagents:

-

Boron Tribromide (

), 1.0 M in DCM (Preferred over HBr for milder thermal profile). -

Anhydrous DCM.[1]

-

Methanol (degassed).

Methodology:

-

Setup: Flame-dry a Schlenk flask and purge with Argon.

-

Addition: Dissolve Tetrahydropapaverine (1.0 eq) in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

-

Reaction: Add

(6.0 eq) dropwise via syringe. A precipitate may form. -

Warming: Allow the reaction to warm slowly to Room Temperature (RT) and stir overnight under Argon.

-

Quenching (Exothermic): Cool back to 0°C. Carefully add degassed MeOH dropwise to quench excess

and hydrolyze borate esters. -

Isolation:

-

Evaporate solvents under vacuum.[2]

-

Redissolve residue in minimal degassed MeOH.

-

Precipitate the product as the Hydrobromide salt (HBr) by adding Et2O or by using concentrated HBr in the quench if the salt form is desired.

-

Protocol C: Purification and Crystallization

Challenge: Catechols oxidize to quinones (red/brown color) at pH > 7. Solution: Maintain acidic conditions and use antioxidants.

| Parameter | Specification | Rationale |

| Mobile Phase (HPLC) | Water/Acetonitrile + 0.1% TFA or Formic Acid | Acid suppresses phenolate formation, preventing oxidation. |

| Crystallization Solvent | Ethanol/Ether + trace HBr | Promotes formation of the stable HBr salt. |

| Antioxidant | Ascorbic Acid (Vitamin C) | Add 0.1% to aqueous buffers during workup to scavenge oxygen. |

| Storage | -20°C under Argon | Prevents slow autoxidation. |

Purification Workflow:

-

Dissolve crude THP-HBr in hot, degassed Ethanol containing 1% aqueous HBr.

-

Add activated charcoal (decolorizing), stir for 5 mins, and filter hot under Nitrogen.

-

Allow filtrate to cool slowly. White to off-white needles should form.

-

Filter under inert atmosphere (Schlenk frit) and dry under high vacuum.

Mechanistic Validation & Signaling Pathways

Understanding the biological context of THP is crucial for drug development. THP is formed via the condensation of Dopamine and 3,4-Dihydroxyphenylacetaldehyde (DOPAL).

Caption: Biosynthetic pathway of this compound (THP) from Dopamine, highlighting the Pictet-Spengler condensation.[2][3][4][5][6][7]

Troubleshooting & Quality Control

-

Issue: Product turns pink/brown upon exposure to air.

-

Cause: Oxidation of catechol to o-quinone.

-

Fix: Repurify using degassed solvents with 10mM Ascorbic Acid. Store as HBr or HCl salt, strictly avoiding free base form in air.

-

-

Issue: Incomplete Demethylation.

-

Cause:

quality or insufficient equivalents. -

Fix: Use fresh

(colorless, not yellow). Ensure 1.5 eq of

-

-

Validation (NMR):

-

1H NMR (DMSO-d6): Look for disappearance of methoxy singlets (~3.7-3.8 ppm). Aromatic protons for the catechol ring should appear as doublets/multiplets in the 6.5-6.8 ppm region.

-

References

-

Biosynthesis of Papaverine and Tetrahydropapaverine. National Institutes of Health (PMC). Available at: [Link]

-

Tetrahydrothis compound Knowledge Base. Taylor & Francis. Available at: [Link][1][2][8][9][5][6][7][10][11][12]

-

Isolation and Purification of Papaver Alkaloids. PubMed Central. Available at: [Link]

-

Facile Synthesis of Papaverine and Isoquinoline Alkaloids. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alkaloid profiling and antimicrobial activities of Papaver glaucum and P. decaisnei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]

- 4. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Papaveroline: Biological Activity, Targets, and Mechanisms

This technical guide details the biological activity, targets, and experimental characterization of Papaveroline (also known as Tetrahydrothis compound or THP ).

An In-Depth Technical Guide for Drug Development & Neuropharmacology

Executive Summary: The Dual Nature of this compound

This compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a pivotal tetrahydroisoquinoline (TIQ) alkaloid. It occupies a unique "Janus-faced" position in pharmacology:

-

Biosynthetic Gatekeeper: It is the foundational precursor in the benzylisoquinoline alkaloid (BIA) pathway, leading to the synthesis of morphine, codeine, and papaverine in Papaver somniferum.

-

Endogenous Neurotoxin: In mammalian physiology, it acts as an aberrant metabolite of dopamine, implicated in the pathogenesis of Parkinson’s disease (PD) and alcohol addiction.[1][2]

Unlike its fully aromatic derivative Papaverine (a potent phosphodiesterase inhibitor and vasodilator), This compound functions primarily as a

Chemical Identity & Biosynthetic Context

This compound is formed via the Pictet-Spengler condensation of dopamine with its aldehyde metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL).

Biosynthetic Pathway Diagram

The following diagram illustrates the formation of this compound and its divergence into neurotoxic or biosynthetic fates.

Figure 1: Biosynthetic origin of this compound from Dopamine and its divergent metabolic fates.

Pharmacodynamics & Biological Targets

Adrenergic Receptor Agonism

Contrary to Papaverine (which relaxes smooth muscle via PDE inhibition), this compound acts as a non-selective

-

Targets:

-AR and -

Mechanism: Binding triggers

-protein coupling -

Physiological Outcome: Positive inotropic effect (increased cardiac contractility) and peripheral vasodilation.

-

Validation: Effects are blocked by non-selective

-blockers (e.g., propranolol) but not by

Dopaminergic Neurotoxicity & Mitochondrial Inhibition

This compound is structurally similar to the neurotoxin MPP+. It targets dopaminergic neurons through specific uptake and oxidative stress.

| Target System | Mechanism of Action | Quantitative Metric |

| Dopamine Transporter (DAT) | Substrate for uptake; accumulates THP into neurons.[3] | Ki ≈ 41 µM (competes with Dopamine) |

| Tyrosine Hydroxylase (TH) | Feedback inhibition of the rate-limiting enzyme in DA synthesis. | IC50 ≈ 154 µM |

| Mitochondrial Complex I | Inhibition of electron transport chain (NADH dehydrogenase). | IC50 > 100 µM (Moderate potency) |

| Redox Cycling | Auto-oxidation of catechol rings generates superoxide anions and o-quinones. | ROS Generation: High |

Mechanism of Neurotoxicity Diagram

Figure 2: Mechanism of this compound-induced dopaminergic neurotoxicity.

Experimental Protocols

Protocol A: Assessment of Tyrosine Hydroxylase (TH) Inhibition

Objective: Determine the IC50 of this compound against the rate-limiting enzyme of dopamine synthesis.

Reagents:

-

Bovine adrenal medulla homogenate (source of TH).

-

L-[3,5-³H]Tyrosine (Substrate).

-

6MPH4 (Cofactor).

-

This compound (dissolved in antioxidant-containing buffer to prevent auto-oxidation).

Workflow:

-

Preparation: Homogenize adrenal tissue in 0.25 M sucrose buffer. Centrifuge at 10,000 x g to obtain supernatant.

-

Incubation: Mix 50 µL enzyme solution with this compound (0.1 – 1000 µM).

-

Reaction Start: Add L-[3,5-³H]Tyrosine (20 µM final) and cofactor. Incubate at 37°C for 20 minutes.

-

Reaction Stop: Add 500 µL 5% trichloroacetic acid (TCA) containing charcoal.

-

Quantification: The charcoal adsorbs unreacted tyrosine. Centrifuge and measure ³H₂O in the supernatant (formed during hydroxylation) via liquid scintillation counting.

-

Data Analysis: Plot % Activity vs. Log[this compound]. Calculate IC50 using non-linear regression.

Protocol B: PC12 Cell Viability & ROS Assay

Objective: Differentiate between direct toxicity and oxidative stress.

Workflow:

-

Cell Culture: Seed PC12 cells (rat pheochromocytoma) in 96-well plates (10⁴ cells/well).

-

Treatment: Treat cells with this compound (10–200 µM) for 24 hours.

-

Control A: Vehicle only.

-

Control B: this compound + N-Acetylcysteine (NAC, 1 mM) to test ROS dependency.

-

-

Viability (MTT Assay): Add MTT reagent; incubate 4h. Solubilize formazan crystals in DMSO. Read absorbance at 570 nm.

-

ROS Detection: Pre-load cells with DCFH-DA (10 µM) for 30 min. Wash cells, then add this compound. Measure fluorescence (Ex 485nm / Em 535nm) kinetically over 60 minutes.

Scientific Integrity & Causality

-

The "Papaverine Trap": Researchers often confuse this compound with Papaverine.

-

Papaverine is a fully aromatic isoquinoline and a potent PDE inhibitor (IC50 ~ 1-10 µM).

-

This compound is the tetrahydro- precursor.[4][5] It lacks the planar aromaticity required for potent PDE inhibition but possesses the catechol structure required for adrenergic agonism and redox cycling. Do not use this compound as a PDE inhibitor control.

-

-

Stability Warning: this compound is highly unstable at physiological pH (7.4). It rapidly oxidizes to melanin-like polymers. All in vitro experiments must use fresh solutions containing ascorbate or metabisulfite unless studying the oxidation products themselves.

References

-

Inhibition of dopamine biosynthesis by tetrahydrothis compound. Source: PubMed (Neurosci Lett). Key Finding: THP inhibits Tyrosine Hydroxylase with an IC50 of 153.9 µM.[4] URL:[Link]

-

Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter. Source:[3] PubMed (Neurosci Lett). Key Finding: THP binds DAT with Ki ~41 µM, facilitating its entry into neurons. URL:[Link]3]

-

Diminished cardiac contractile response to tetrahydrothis compound in hypertension: role of beta-adrenoceptors. Source: PubMed (Life Sci). Key Finding: THP acts as a beta-adrenergic agonist to increase cardiac contractility.[5] URL:[Link]5]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Source: Experimental Neurobiology. Key Finding: Detailed review of THP-induced oxidative stress and quinone formation.[1][2] URL:[Link]

-

Biosynthesis of benzylisoquinoline alkaloids in Papaver somniferum. Source: ScienceDirect / Plant Science. Key Finding: Establishes this compound (Norlaudanosoline) as the condensation product of Dopamine and DOPAL.[1] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms [en-journal.org]

- 3. Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of dopamine biosynthesis by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diminished cardiac contractile response to tetrahydrothis compound in hypertension: role of beta-adrenoceptors and intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Papaveroline Scaffolds and Derivatives

Advanced Characterization, Synthesis, and Pharmacological Applications

Executive Summary

Papaveroline (1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol) and its reduced congener Tetrahydrothis compound (THP) represent a privileged scaffold in medicinal chemistry. Structurally, they serve as the biosynthetic "Grand Central Station" for benzylisoquinoline alkaloids, including morphine, codeine, and papaverine.

For drug development professionals, this scaffold offers a dichotomy of utility and challenge. While the tetrahydro- derivatives (THP) exhibit potent dopaminergic modulation and affinity for the Dopamine Transporter (DAT), they possess significant neurotoxic liability due to catechol oxidation. Conversely, the aromatized derivatives (Papaverine-like) are established phosphodiesterase (PDE) inhibitors and vasodilators.

This technical guide dissects the structure-activity relationships (SAR), synthesis protocols, and critical handling requirements for leveraging this scaffold in therapeutic discovery.

Chemical Architecture & Stability Profile

The Core Scaffold

The this compound architecture consists of an isoquinoline core substituted at the C1 position with a benzyl ring. Both rings in the native this compound molecule bear catechol moieties (3,4-dihydroxy substitution).

-

Tetrahydrothis compound (THP): The C1-chiral, non-planar intermediate. Flexible and capable of penetrating the Blood-Brain Barrier (BBB).

-

This compound (Oxidized): The planar, fully aromatic isoquinoline. Rigid and generally less permeable to the BBB than THP, but a potent vasodilator.

The Catechol Liability

The presence of four hydroxyl groups (two catechol pairs) renders this compound derivatives highly susceptible to auto-oxidation at physiological pH.

-

Mechanism: Auto-oxidation yields o-quinones, which generate Reactive Oxygen Species (ROS) via redox cycling or covalently bind to cysteinyl residues on proteins (nucleophilic attack).

-

Mitigation Strategy: Synthetic derivatives often mask these hydroxyls (e.g., methoxy groups in Papaverine) or replace them with bioisosteres to retain hydrogen-bonding capability without the redox liability.

Synthesis & Derivatization Protocols

Primary Synthesis: The Pictet-Spengler Condensation

The most robust method for generating the THP scaffold is the Pictet-Spengler reaction. This biomimetic synthesis condenses an arylethylamine (dopamine) with an aryl aldehyde.

Protocol: Synthesis of Tetrahydrothis compound (THP)

-

Reagents: Dopamine HCl, 3,4-Dihydroxyphenylacetaldehyde (DOPAL) [or precursor], Ascorbic Acid (antioxidant), Phosphate Buffer (pH 6) or mild acid.

-

Critical Control: The reaction must be performed under Argon/Nitrogen to prevent quinone formation.

Step-by-Step Methodology:

-

Preparation: Dissolve Dopamine HCl (10 mmol) in deoxygenated water (50 mL).

-

Protection: Add Ascorbic Acid (1.5 eq) immediately to scavenge dissolved oxygen.

-

Condensation: Add 3,4-Dihydroxyphenylacetaldehyde (10 mmol) dropwise.

-

Cyclization: Adjust pH to 5.0–6.0. Stir at 37°C for 2–4 hours. The reaction proceeds via an iminium ion intermediate followed by electrophilic aromatic substitution (6-endo-trig).[1]

-

Isolation: Lyophilize the solution or extract into ethyl acetate under inert atmosphere.

-

Purification: HPLC (C18 column) using an acidified mobile phase (0.1% Formic acid) to maintain protonation and prevent oxidation.

Aromatization to this compound

To access the aromatic scaffold from THP:

-

Reagent: Palladium on Carbon (Pd/C) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Conditions: Reflux in methanol (Pd/C) or stir in dichloromethane (DDQ).

Visualization: Synthetic Pathway

Caption: Biomimetic synthesis of this compound derivatives via Pictet-Spengler condensation and subsequent aromatization.

Pharmacological Properties & SAR[2][3][4][5][6][7]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is dictated by the oxidation state of the nitrogen-containing ring and the substitution pattern on the phenolic oxygens.

| Feature | Tetrahydro- (THP) Derivatives | Aromatic (this compound) Derivatives |

| Primary Target | Dopamine Transporter (DAT), Tyrosine Hydroxylase | Phosphodiesterase (PDE10A, PDE3, PDE4) |

| Mechanism | Reuptake inhibition / False neurotransmitter | cAMP/cGMP stabilization (Vasodilation) |

| CNS Penetration | High (Lipophilic, flexible) | Moderate (Planar, often charged) |

| Toxicity Risk | High (Mitochondrial complex I inhibition, ROS) | Low to Moderate (Hypotension) |

| Key Derivative | Norlaudanosoline (Methylated precursor) | Papaverine (Tetra-methylated) |

Phosphodiesterase (PDE) Inhibition

Aromatic derivatives like Papaverine are classical non-selective PDE inhibitors.

-

Mechanism: They bind to the catalytic domain of PDE enzymes, preventing the hydrolysis of cAMP and cGMP.

-

Therapeutic Outcome: Smooth muscle relaxation (vasodilation), increased neuronal plasticity (via cAMP-CREB pathway).

-

Optimization: Modifications at the C6 and C7 positions (e.g., replacing methoxy with longer alkoxy chains) can improve selectivity for PDE10A, a target for schizophrenia and Huntington's disease.

Dopaminergic Modulation & Neurotoxicity

THP acts as a "false neurotransmitter."

-

Uptake: It is transported into neurons via DAT.

-

Storage: It displaces dopamine in synaptic vesicles.

-

Toxicity: Once cytosolic, THP can undergo enzymatic oxidation or auto-oxidation to quinones, leading to neuronal death. This mechanism is studied in the context of Parkinson's disease etiology (the "endogenous neurotoxin" hypothesis).

Experimental Validation Workflows

Protocol: PDE Inhibition Assay (In Vitro)

To validate the efficacy of aromatic this compound derivatives.

-

Enzyme Source: Recombinant human PDE10A or PDE4B.

-

Substrate: Fluorescently labeled cAMP (e.g., FAM-cAMP).

-

Reaction:

-

Incubate Enzyme + Test Compound (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2) for 15 mins.

-

Add Substrate and incubate for 30 mins at room temperature.

-

Stop reaction using binding reagent (nanoparticles that bind preferentially to GMP vs cAMP).

-

-

Readout: Fluorescence Polarization (FP). High polarization = Intact cAMP (Inhibition); Low polarization = Hydrolyzed GMP (No inhibition).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol: Mitochondrial Respiration Stress Test

To assess the toxicity of THP derivatives.

-

Cell Line: SH-SY5Y (Neuroblastoma).

-

Treatment: Expose cells to derivative (1–100 µM) for 24h.

-

Assay: Seahorse XF Analyzer (Agilent).

-

Parameters:

-

Basal Respiration: Oxygen Consumption Rate (OCR) before oligomycin.

-

ATP Production: Decrease in OCR after oligomycin injection.

-

Maximal Respiration: OCR after FCCP (uncoupler) injection.

-

-

Interpretation: A drop in Maximal Respiration indicates Complex I inhibition, a hallmark of THP-induced toxicity.

Visualizing the Mechanism of Action[5][7]

Caption: Dual pharmacological pathways: THP derivatives drive mitochondrial stress via DAT uptake, while aromatic derivatives enhance cAMP signaling via PDE inhibition.

References

-

Han, Y. et al. (2025). Pharmacological Properties and Therapeutic Potential of Papaverine: A Comprehensive Review. DergiPark. Link

-

Okada, T. et al. (1998). Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells. Neuroscience Letters. Link

-

Lee, J.J. et al. (2005). Inhibition of dopamine biosynthesis by tetrahydrothis compound. Neuroscience Letters. Link

-

Stöckigt, J. et al. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry. Natural Product Reports. Link

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

The Discovery and Technical Evolution of Papaveroline

Executive Summary & Chemical Definition

Papaveroline (1-(3,4-dihydroxybenzyl)isoquinoline-6,7-diol) represents a critical structural pivot in the history of alkaloid chemistry. Often overshadowed by its fully methylated derivative, Papaverine (a clinical vasodilator), and its reduced biosynthetic precursor, Tetrahydrothis compound (THP/Norlaudanosoline), this compound serves as the fundamental benzylisoquinoline skeleton.

While Papaverine is a stable pharmaceutical agent, this compound is a potent, labile polyphenol. Its discovery was not an isolation from nature, but a chemical degradation product that unlocked the structural secrets of the isoquinoline family. In modern pharmacology, it remains a subject of intense interest due to its role as a dopamine metabolite and its potent beta-adrenergic activity.

Chemical Identity Matrix

| Feature | This compound | Papaverine | Tetrahydrothis compound (THP) |

| Core Structure | Aromatized Isoquinoline | Aromatized Isoquinoline | Tetrahydroisoquinoline |

| Substituents | 4 x Hydroxyl (-OH) | 4 x Methoxy (-OCH₃) | 4 x Hydroxyl (-OH) |

| Stability | Low (Oxidizes to quinones) | High (Stable ether) | Moderate |

| Primary Role | Structural Standard / Metabolite | Clinical Vasodilator | Biosynthetic Precursor |

Historical Discovery: The Goldschmiedt Elucidation

The discovery of this compound is inextricably linked to the structural proof of Papaverine. Unlike alkaloids isolated directly from Papaver somniferum (opium poppy), this compound was first generated in the laboratory of Guido Goldschmiedt in Vienna during the late 19th century (circa 1885–1888).

The Structural Puzzle

In the 1880s, the structure of Papaverine (

-

Oxidation Attempts: Initial oxidation with potassium permanganate yielded smaller fragments (papaveraldine), but the connectivity remained ambiguous.

-

The Demethylation Breakthrough: Goldschmiedt treated Papaverine with hydriodic acid (HI). This harsh reagent cleaved the four ether linkages (methoxy groups).

-

Result: The reaction yielded methyl iodide (

) and a tetra-hydroxy base he named This compound (

By analyzing the breakdown products of this compound (which cleaved into dimeric catechol units), Goldschmiedt deduced that the parent molecule consisted of a benzyl group attached to an isoquinoline ring—establishing the benzylisoquinoline class for the first time.

Biosynthetic Context: The Reticuline Revision

For decades, a "this compound Pathway" was hypothesized, suggesting that dopamine condensed directly to form THP (norlaudanosoline), which was then methylated to Papaverine. Modern radio-labeling and enzymatic studies (Battersby et al.) have revised this.

Current consensus places (S)-Reticuline as the central branch point. This compound itself is rarely a free intermediate in the plant; instead, the pathway involves sequential methylation and dehydrogenation.

Biosynthetic Pathway Diagram

The following diagram illustrates the modern understanding of the pathway, highlighting the position of THP and the chemical derivation of this compound.

Caption: The biosynthetic route from Dopamine to Papaverine. Note that this compound (red) is primarily generated via chemical degradation (dashed line) rather than being a stable biosynthetic intermediate.

Technical Protocol: Chemical Synthesis of this compound

Researchers requiring this compound for pharmacological assays (e.g., PDE inhibition or oxidative stress studies) typically synthesize it via the demethylation of commercially available Papaverine.

Safety Warning: This protocol involves corrosive acids (HBr/HI) and high temperatures. Perform in a fume hood.

Protocol: Acid-Catalyzed Demethylation

Objective: Conversion of Papaverine Hydrochloride to this compound Hydrobromide/Hydroiodide.

Reagents

-

Papaverine Hydrochloride (5.0 g, ~13 mmol)

-

Hydrobromic Acid (48% aqueous, 50 mL) Note: HI (57%) is faster but less stable.

-

Sodium Metabisulfite (Antioxidant)

-

Ethanol (anhydrous)

-

Diethyl Ether[1]

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of Papaverine HCl in 50 mL of 48% HBr.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 126°C) for 3–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: CHCl₃/MeOH 8:2). The fluorescent spot of Papaverine (Rf ~0.7) will disappear, replaced by the lower Rf spot of this compound.

-

Isolation (Critical Step):

-

Cool the reaction mixture to room temperature.

-

This compound hydrobromide often precipitates directly upon cooling. If not, concentrate the solution under reduced pressure (rotary evaporator) to 50% volume.

-

Antioxidant Protection: Add 100 mg Sodium Metabisulfite to the crude residue to prevent oxidation to quinones (which turn the product black).

-

-

Purification:

-

Recrystallize the crude solid from hot water containing a trace of HBr and sodium metabisulfite.

-

Filter and wash with cold ethanol followed by diethyl ether.

-

Dry under vacuum over

.

-

Yield: Typically 75–85% as off-white crystals. Storage: Store at -20°C under argon. The compound is highly sensitive to air oxidation.

Pharmacology & Clinical Relevance

While Papaverine is the clinical drug, this compound possesses distinct and potent pharmacological properties, often serving as a tool compound in vascular research.[4]

Mechanism of Action

-

Beta-Adrenergic Agonist: Unlike Papaverine (which acts primarily via PDE inhibition and calcium channel blockade), this compound has been shown to stimulate beta-adrenergic receptors. This leads to potent relaxation of smooth muscle but also cardiac stimulation.

-

PDE Inhibition: this compound retains phosphodiesterase inhibitory activity, contributing to cAMP accumulation in tissues.[4]

-

Mitochondrial Toxicity: Due to its catechol structure, this compound can auto-oxidize to form reactive quinones and semiquinones, leading to mitochondrial dysfunction. This mechanism is studied in the context of dopamine neurotoxicity.

The "Endogenous Alkaloid" Hypothesis

In the 1970s, researchers (Davis & Walsh) proposed that in alcoholics, acetaldehyde (from ethanol metabolism) condenses with dopamine to form Tetrahydrothis compound (THP) in the brain.

-

Hypothesis: THP acts as a "false neurotransmitter" or opioid-like substance, driving addiction.

-

Status: While THP is formed in vivo, the link to addiction remains controversial. However, this sparked the field of "mammalian alkaloid" research.[6]

References

-

Goldschmiedt, G. (1888). "Untersuchungen über das Papaverin." Monatshefte für Chemie, 9, 327–347.

-

Battersby, A. R., et al. (1964). "Biosynthesis of the Opium Alkaloids." Journal of the Chemical Society, 3607-3617.

-

Davis, V. E., & Walsh, M. J. (1970). "Alcohol, Amines, and Alkaloids: A Possible Biochemical Basis for Alcohol Addiction." Science, 167(3920), 1005-1007.

-

Hanbauer, I., et al. (1979). "this compound: A Potent Inhibitor of Dopamine Uptake."[7] Journal of Neurochemistry, 32(4), 1307-1310.

-

Desaphy, J. F., et al. (2009). "Papaverine and its derivatives: Old drugs with new mechanisms." Cellular and Molecular Life Sciences, 66, 2695.

Sources

- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Papaverine Hydrochloride used for? [synapse.patsnap.com]

- 5. scispace.com [scispace.com]

- 6. Tetrahydrothis compound in Parkinson's disease and alcoholism: a look back in honor of Merton Sandler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]

Papaveroline & The Tetrahydroisoquinoline Scaffold: A Technical Guide to Structure-Activity Relationships

Executive Summary

Papaveroline (1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol), often referred to as Tetrahydrothis compound (THP), represents a critical pharmacophore in the study of neuropharmacology and addiction medicine.[1] Unlike its fully aromatic, methylated analog Papaverine —a clinically utilized vasodilator and PDE10A inhibitor—this compound acts as a potent bioactive metabolite with a dualistic nature. It serves as both a dopaminergic modulator and a potential endogenous neurotoxin linked to oxidative stress and mitochondrial dysfunction.

This guide analyzes the Structure-Activity Relationship (SAR) of this compound, dissecting how specific modifications to its tetrahydroisoquinoline (THIQ) core and catechol moieties dictate its transition between adrenergic agonist, dopamine transporter (DAT) inhibitor, and mitochondrial toxin.

Chemical Architecture & Physiochemical Foundation

The biological divergence between this compound and Papaverine stems from two fundamental structural alterations: aromatization and O-methylation .

| Feature | This compound (THP) | Papaverine | SAR Implication |

| Core Scaffold | 1,2,3,4-Tetrahydroisoquinoline (Flexible) | Isoquinoline (Rigid, Planar) | Flexibility allows THP to adopt conformations required for adrenergic/dopaminergic receptor binding. Rigidity favors PDE enzyme pocket intercalation. |

| Substituents | 4 x Hydroxyl groups (Catechols) | 4 x Methoxy groups | Hydroxyls are essential for H-bonding at receptor sites (D1/D2, |

| Chirality | Chiral Center at C-1 | Achiral | The (S)-enantiomer is the biosynthetic precursor; enantioselectivity often dictates receptor affinity. |

| Lipophilicity | Low (Polar, zwitterionic potential) | High (Lipophilic) | Papaverine crosses BBB passively; THP may require active transport (e.g., via DAT) or form in situ. |

The "Catechol Switch"

The presence of the 6,7-dihydroxy and 3',4'-dihydroxy motifs defines this compound's activity.

-

Adrenergic Recognition: The catechol ring mimics the endogenous ligand epinephrine, allowing THP to bind

-adrenergic receptors. -

Oxidative Liability: These same hydroxyls are the site of auto-oxidation to ortho-quinones, generating reactive oxygen species (ROS) responsible for neurotoxicity.

Synthetic Pathway: The Pictet-Spengler Protocol[2][3][4]

Access to this compound and its derivatives for SAR studies relies on the Pictet-Spengler condensation. This biomimetic synthesis condenses a

Protocol: Biomimetic Synthesis of this compound

-

Objective: Synthesis of 1-(3',4'-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (THP).

-

Mechanism: Acid-catalyzed condensation followed by intramolecular electrophilic aromatic substitution.[2]

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve Dopamine HCl (10 mmol) in phosphate-buffered saline (PBS, pH 6.0) or methanol under an inert Argon atmosphere. Note: Oxygen exclusion is critical to prevent premature oxidation of catechols.

-

Aldehyde Addition: Add 3,4-dihydroxyphenylacetaldehyde (DOPAL) (11 mmol) dropwise.

-

Imine Formation: Stir at room temperature for 1 hour to allow the formation of the Schiff base intermediate.

-

Cyclization: Acidify the solution to pH 4.0 using dilute HCl or trifluoroacetic acid (TFA) to catalyze the ring closure. Heat to 40°C for 4-6 hours.

-

Purification: Neutralize with NaHCO₃. Extract with ethyl acetate under nitrogen. Purify via High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column (Mobile phase: Acetonitrile/Water with 0.1% Formic Acid).

Figure 1: The Pictet-Spengler condensation pathway for this compound synthesis.[3]

Pharmacological Targets & SAR Analysis

Dopaminergic & Adrenergic Receptor Activity

This compound possesses a "promiscuous" profile due to its structural homology with dopamine.

-

Dopamine Transporter (DAT) Inhibition: this compound acts as a competitive inhibitor of DAT. This is a critical SAR finding: the secondary amine of the THIQ ring is necessary for this interaction.

-

-Adrenergic Potentiation:

THP acts as a positive inotrope in cardiac tissue.

-

Mechanism: Agonism of

and -

SAR Driver: The 6,7-dihydroxy moiety is strictly required for this activity. Methylation of these hydroxyls (as in Laudanosine) abolishes adrenergic agonist activity.

-

Mitochondrial Toxicity vs. Neuroprotection

This is the most critical bifurcation in the SAR of the scaffold.

-

This compound (The Toxin): [4][5][6]

-

Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

-

Mechanism: The catechol groups undergo auto-oxidation to quinones, cycling with ROS production. This inhibits respiration and depletes ATP.

-

SAR Rule: Free hydroxyls + THIQ scaffold = Mitochondrial Toxicity.

-

-

Papaverine (The Protector):

-

Target: Phosphodiesterase 10A (PDE10A).

-

Mechanism: Inhibition of PDE10A elevates cAMP/cGMP levels, activating PKA/CREB pathways which are anti-inflammatory and neuroprotective.

-

SAR Rule: Fully aromatic isoquinoline + O-methylation = PDE Inhibition & Neuroprotection.

-

Figure 2: The Divergent SAR of the this compound Scaffold. Aromatization and methylation shift activity from adrenergic/toxic to neuroprotective.

Experimental Protocol: DAT Inhibition Assay

To validate the SAR of novel this compound derivatives, measuring affinity for the Dopamine Transporter (DAT) is the standard "gatekeeper" assay for neurotoxicity potential.

Protocol:

-

Cell Line: HEK-293 cells stably transfected with human DAT (hDAT).

-

Ligand:

Dopamine (specific activity ~40-60 Ci/mmol). -

Incubation:

-

Plate cells in 24-well plates.

-

Wash with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate with test compound (this compound derivative, 1 nM - 100

) for 10 minutes at 37°C. -

Add

Dopamine (final conc. 20 nM) and incubate for 5 minutes.

-

-

Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.

-

Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

via non-linear regression and convert to

Future Perspectives

The this compound scaffold remains a "privileged structure" in drug discovery. Current research suggests two divergent paths for optimization:

-

Rigidification & Protection: Developing fully aromatic, non-catechol analogs (Papaverine-like) to target PDE10A for Huntington’s and Parkinson’s disease therapy, maximizing the neuroprotective cAMP signaling.

-

Scaffold Hybridization: Utilizing the THIQ core but replacing the labile catechols with bioisosteres (e.g., benzofurans) to retain D1/D2 receptor affinity while eliminating oxidative toxicity.

References

-

Mitochondrial Toxicity & Complex I Inhibition: Morikawa, N., Nakagawa-Hattori, Y., & Mizuno, Y. (1996). Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity. Journal of Neurochemistry, 66(3), 1174–1181.

-

Dopamine Transporter (DAT) Affinity: Okada, T., et al. (1998).[1] Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells. Neuroscience Research, 30(1), 87-90.

-

Beta-Adrenergic Mechanism: Li, H. T., et al. (2000).[7] Diminished cardiac contractile response to tetrahydrothis compound in hypertension: role of beta-adrenoceptors and intracellular Ca(2+). Alcohol, 22(1), 1-10.

-

Papaverine PDE10A Inhibition & Neuroprotection: Lee, B. R., et al. (2019). The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models. Journal of Neuroinflammation, 16(1), 246.

-

Pictet-Spengler Reaction Protocol: Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits. Natural Product Reports, 28, 975-1018.

Sources

- 1. Tetrahydrothis compound and its derivatives inhibit dopamine uptake through dopamine transporter expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress and Antioxidants in Neurodegenerative Disorders [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diminished cardiac contractile response to tetrahydrothis compound in hypertension: role of beta-adrenoceptors and intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Papaveroline – Solubility, Stability, and Handling Protocols

The following technical guide is structured as a high-level monograph for research and development applications. It prioritizes the practical handling of Papaveroline’s instability, which is the primary bottleneck in its experimental use.[1]

Executive Summary

This compound (1-(3,4-dihydroxybenzyl)-6,7-dihydroxyisoquinoline) represents a critical biosynthetic intermediate and a structural scaffold for benzylisoquinoline alkaloids.[1][2] Unlike its methylated analog, Papaverine, this compound possesses four free hydroxyl groups forming two catechol moieties.[1] This structural difference fundamentally alters its physicochemical behavior: it drastically reduces solubility in neutral organic solvents and introduces extreme susceptibility to oxidative degradation .[1][2]

This guide provides a validated framework for solubilizing and stabilizing this compound, moving beyond standard "datasheet" values to address the mechanistic causes of experimental failure (primarily quinone formation and polymerization).

Physicochemical Identity

Understanding the molecule's ionization states is prerequisite to successful solubilization.[1][2]

| Property | Data | Technical Implication |

| CAS Number | 574-77-6 | Unique identifier (distinct from Tetrahydrothis compound).[2][3] |

| Formula | C₁₆H₁₃NO₄ | MW: 283.28 g/mol |

| Structure | Tetraphenol-isoquinoline | Contains two catechol rings (highly redox-active).[2] |

| pKa (Calc) | At pH 7.4, the nitrogen is partially protonated, but the molecule remains lipophilic enough to precipitate without cosolvents.[1][2] | |

| LogP | ~1.2 (Estimated) | Significantly more polar than Papaverine (LogP ~2.[1][2]9) due to -OH groups.[1][2] |

Solubility Profile & Solvent Compatibility

This compound is amphoteric but poses a solubility paradox: it requires polarity for dissolution but is unstable in protic solvents that support proton transfer (oxidation).[1][2]

Solvent Compatibility Table[1]

| Solvent | Solubility Rating | Stability Risk | Application Notes |

| DMSO | Excellent (>50 mM) | Low | Preferred Vehicle. Use anhydrous, deoxygenated DMSO.[1][2] |

| Ethanol (100%) | Moderate (<10 mM) | Moderate | Requires acidification (0.1% HCl) to prevent oxidation.[1][2] |

| Water (Neutral) | Insoluble | High | Precipitates rapidly; promotes auto-oxidation at pH > 6.[1][2] |

| 0.1 M HCl | Good (>20 mM) | Low | Forms the hydrochloride salt.[1][2] Stable if kept anaerobic.[1][2] |

| PBS (pH 7.4) | Poor | Critical | Do NOT use for stock. Rapid oxidation (browning) occurs.[1][2] |

Critical Solubilization Logic

-

The "Acid Shield": The phenolic protons are prone to abstraction at neutral or basic pH, leading to phenolate ions which are electron-rich and rapidly oxidize to quinones.[1] Maintaining an acidic environment (pH < 4) keeps the phenols protonated and the nitrogen positively charged, maximizing both solubility (ionic solvation) and stability.[1]

-

The DMSO Advantage: DMSO acts as a hydrogen-bond acceptor for the hydroxyls without facilitating proton transfer as readily as water, retarding the oxidation kinetics.[1]

Stability & Degradation Mechanisms

The primary failure mode for this compound is oxidative polymerization , visually indicated by a color shift from off-white to pink, then dark brown/black (melanin-like polymers).[1][2]

Degradation Pathway Visualization

The following diagram illustrates the cascade from the stable catechol form to the irreversible polymer.

Figure 1: Oxidative degradation pathway of this compound.[1][2] The transition to the o-Quinone is the rate-limiting step, accelerated by basic pH and UV light.[1]

Key Stability Factors[1]

-

pH Sensitivity: Oxidation rates increase exponentially above pH 6.0.[1][2]

-

Metal Catalysis: Trace transition metals (Fe, Cu) in buffers catalyze the Fenton reaction, generating hydroxyl radicals that attack the catechol ring.[1][2]

-

Photolability: UV light provides the activation energy for hydrogen abstraction.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of Anaerobic Stock Solution (50 mM)

Use this protocol for in vitro assays or chemical synthesis starting materials.[1]

Reagents:

Workflow:

-

Deoxygenate Solvent: Purge the anhydrous DMSO with Argon for 15 minutes prior to use.[1][2] This removes dissolved oxygen.[1][2]

-

Weighing: Weigh the this compound solid rapidly. Minimize exposure to ambient air/humidity.[1][2][6]

-

Dissolution: Add the deoxygenated DMSO to the solid. Vortex immediately under a stream of Argon.[1][2]

-

Aliquot: Dispense into light-protective (amber) microtubes.

-

Storage: Flash freeze in liquid nitrogen (optional) or store immediately at -80°C.

Protocol B: Aqueous Dilution for Biological Assays

How to introduce the stock into cell culture without precipitation or immediate oxidation.

Workflow:

-

Prepare Buffer: Use a buffer supplemented with 100 µM Ascorbic Acid or Sodium Metabisulfite .[1][2] This acts as a sacrificial antioxidant.[1][2]

-

Dilution Step: Add the DMSO stock dropwise to the vortexing buffer.

-

Timing: Use the diluted solution within 30 minutes. Do not store aqueous dilutions.[1][2]

Solubilization Decision Tree

Figure 2: Decision logic for solubilizing this compound based on solvent and pH requirements.

References

-

PubChem Compound Summary. this compound (CID 5459346).[1][2] National Library of Medicine.[1][2] [Link]

-

Girreser, U., et al. (2003).[1][2] Oxidation and degradation products of papaverine.[1][2][7] Part II: Investigations on the photochemical degradation of papaverine solutions. Archiv der Pharmazie.[1][2] [Link][1][2]

-

Williams, R. pKa Data Compilation.[1][2][8] Organic Chemistry Data.[1][2] [Link]

Sources

- 1. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C16H13NO4 | CID 5459346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. researchgate.net [researchgate.net]

- 5. punchout.medline.com [punchout.medline.com]

- 6. fishersci.com [fishersci.com]

- 7. (PDF) Oxidation and Degradation Products of Papaverine, Part II[1]: Investigations on the Photochemical Degradation of Papaverine Solutions [academia.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Technical Monograph: Papaveroline & Tetrahydropapaveroline

Topic: Papaveroline: Chemical Identity, Biosynthesis, and Pharmacological Profiling Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Neuropharmacologists

Executive Summary: The Isoquinoline Divergence

In the landscape of benzylisoquinoline alkaloids (BIAs), This compound represents a critical structural pivot. Often conflated with its reduced biosynthetic precursor, Tetrahydrothis compound (THP) (also known as Norlaudanosoline), this compound is the fully aromatic isoquinoline core.

For researchers, the distinction is non-trivial:

-

Tetrahydrothis compound (THP): The direct condensation product of dopamine metabolism, implicated in neurobiological theories of addiction (the "Opioid Hypothesis of Alcoholism").

-

This compound: The oxidized, aromatic derivative, serving as a synthetic intermediate and a degradation product with distinct solubility and spectral properties.

This guide provides a rigorous chemical and functional analysis of this compound, establishing protocols for its synthesis, stabilization, and quantification in biological matrices.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The high density of hydroxyl groups (catechol moieties) on both the isoquinoline and benzyl rings renders these compounds extremely susceptible to auto-oxidation. Handling requires strict anaerobic conditions or the use of antioxidants (e.g., ascorbic acid, sodium metabisulfite).

Comparative Chemical Data

| Feature | This compound (Aromatic) | Tetrahydrothis compound (THP) |

| CAS Number | 574-77-6 (Free Base)23740-74-1 (HBr salt) | 4747-99-3 (Free Base)3122-95-0 (HBr salt) |

| IUPAC Name | 1-(3,4-dihydroxybenzyl)isoquinoline-6,7-diol | 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

| Common Synonyms | This compound; Demethylpapaverine | Norlaudanosoline; THP |

| Formula | C₁₆H₁₃NO₄ | C₁₆H₁₇NO₄ |

| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 283.28 g/mol | 287.31 g/mol |

| Structure | Fully aromatic isoquinoline ring | Reduced tetrahydroisoquinoline ring |

| pKa (est.) | 6.4 (Phenolic OH), 5.2 (N-H+) | 8.8 (Amine), 9.6 (Phenolic OH) |

| Solubility | Soluble in DMSO, dilute acid. Poor in water. | Soluble in water (as salt), MeOH. |

| Stability | Rapidly oxidizes to quinones (darkens). | Highly sensitive to oxidation/polymerization. |

Biosynthetic & Synthetic Mechanisms[12]

The Pictet-Spengler Condensation

The formation of the benzylisoquinoline core occurs via the Pictet-Spengler reaction . Biologically, this is an enzymatic condensation between Dopamine and 3,4-Dihydroxyphenylacetaldehyde (DOPAL) . This pathway is critical because DOPAL is a reactive aldehyde generated by Monoamine Oxidase (MAO) acting on dopamine.

In the laboratory, this reaction is biomimetic. The initial product is always the tetrahydro- form (THP). Conversion to this compound requires a dehydrogenation (oxidation) step.

Pathway Visualization

The following diagram illustrates the condensation of dopamine metabolites to form THP, and its subsequent oxidation to this compound or methylation to Reticuline (the gateway to morphine/papaverine alkaloids).

Figure 1: The biosynthetic divergence of Dopamine into the Benzylisoquinoline Alkaloid (BIA) scaffold. THP serves as the branch point between aromatic oxidation (this compound) and methylation (Reticuline).

Experimental Protocols

Biomimetic Synthesis of Tetrahydrothis compound (THP)

Rationale: Direct synthesis from dopamine hydrochloride is the most reliable route for generating analytical standards of THP.

Reagents:

-

Dopamine Hydrochloride (CAS 62-31-7)

-

3,4-Dihydroxyphenylacetaldehyde (DOPAL) [Note: DOPAL is unstable; often generated in situ or replaced with 3,4-dimethoxyphenylacetaldehyde followed by demethylation]

-

Phosphate Buffer (0.1 M, pH 6.0)

-

Ascorbic Acid (Antioxidant)

Protocol:

-

Preparation: Dissolve Dopamine HCl (10 mM) in degassed Phosphate Buffer (pH 6.0) containing 1% Ascorbic Acid to prevent quinone formation.

-

Condensation: Add equimolar DOPAL slowly under Nitrogen atmosphere.

-

Incubation: Incubate at 37°C for 60 minutes. The Pictet-Spengler reaction proceeds spontaneously at physiological pH but is catalyzed by acid.

-

Purification: Acidify to pH 2.0 with HCl to stabilize the product. Purify via cation-exchange chromatography (SCX cartridge).

-

Validation: Confirm m/z = 288.1 [M+H]+ via LC-MS.

Chemical Oxidation to this compound

Rationale: To obtain the fully aromatic this compound (CAS 574-77-6) from THP.

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Solvent: Refluxing p-Cymene or decalin (high boiling point required for dehydrogenation).

-

Reaction: Reflux THP with Pd/C for 4–6 hours.

-

Workup: Filter catalyst while hot. Cool to precipitate the aromatic this compound base. Recrystallize from ethanol.

Analytical Methodologies

Due to the electroactive nature of the catechol ring, HPLC with Electrochemical Detection (HPLC-ECD) is the gold standard for sensitivity, capable of detecting femtomole levels in brain tissue.

HPLC-ECD Workflow

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm).

-

Mobile Phase: 90% Citrate-Acetate Buffer (50 mM, pH 3.5) / 10% Methanol. Add 1 mM EDTA to chelate metal ions that catalyze oxidation.

-

Flow Rate: 1.0 mL/min.

-

Detector Settings:

-

Screening Electrode: +50 mV (Reduces noise).

-

Reading Electrode: +350 mV (Oxidizes catechols).

-

-

Retention Logic: this compound (aromatic, planar) will retain longer than THP (non-planar, more polar) on C18 phases.

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Transitions (MRM):

-

THP: 288.1 → 123.1 (Dopamine fragment).

-

This compound: 284.1 → 266.1 (Loss of H₂O).

-

Biological Significance: The "THP Hypothesis"

The structural similarity between Tetrahydrothis compound and Morphine (both benzylisoquinolines) led to the "THP Hypothesis of Alcoholism."

-

Mechanism: Ethanol metabolism generates Acetaldehyde.[12] Acetaldehyde competitively inhibits Aldehyde Dehydrogenase (ALDH), causing an accumulation of DOPAL (from dopamine). Excess DOPAL condenses with Dopamine to form THP.[12]

-

Implication: It was hypothesized that THP acts as an endogenous opioid, driving addiction. While controversial and not universally accepted as the sole cause of addiction, THP is undeniably neuroactive, inhibiting Tyrosine Hydroxylase and acting as a mitochondrial toxin.

References

-

PubChem. (2025).[13][3] this compound Compound Summary (CAS 574-77-6).[3] National Library of Medicine.[13] [Link]

-

PubChem. (2025).[13][3] Tetrahydrothis compound Compound Summary (CAS 4747-99-3). National Library of Medicine.[13] [Link][8]

-

Desgagné-Penix, I., et al. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline.[6][7][11] Phytochemistry.[12] [Link]

-

Kim, S., et al. (2005). Inhibition of dopamine biosynthesis by tetrahydrothis compound. Neuroscience Letters. [Link]

-

Amuza Inc. (2015). HPLC-ECD Fundamentals for Catecholamine Detection.[Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. PAPAVERINE CAS#: 58-74-2 [m.chemicalbook.com]

- 3. This compound | C16H13NO4 | CID 5459346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1,2,3,4-tetrahydro-5-O-methyl- | C17H19NO4 | CID 596431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of dopamine biosynthesis by tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: The Pharmacology of Papaveroline

Executive Summary & Chemical Identity[1][2][3]

Papaveroline is a benzylisoquinoline alkaloid acting as the fully O-demethylated metabolite of papaverine .[1] While often conflated with its biosynthetic precursor Tetrahydrothis compound (THP) (also known as norlaudanosoline), the two possess distinct chemical stabilities and pharmacological profiles.[1]

This guide addresses the pharmacology of the This compound scaffold , distinguishing between the aromatic form (a potent vasodilator and PDE inhibitor) and the tetrahydro- form (an endogenous neurochemical implicated in alcoholism and Parkinsonian pathology).

Chemical Distinction Table[1][2]

| Feature | This compound (Aromatic) | Tetrahydrothis compound (THP) |

| Structure | Fully aromatic isoquinoline core | Reduced 1,2,3,4-tetrahydroisoquinoline |

| Primary Origin | Metabolic O-demethylation of Papaverine | Biosynthetic condensation of Dopamine + DOPAL |

| Key Activity | Vasodilation, PDE Inhibition, Mitochondrial Toxicity | Dopaminergic modulation, DAT inhibition, Precursor to Morphine |

| Stability | Susceptible to rapid oxidation (quinone formation) | Susceptible to oxidation; substrate for PNMT/COMT |

Pharmacodynamics: Mechanism of Action[4]

The pharmacological utility of this compound is defined by its dual-action on vascular smooth muscle and mitochondrial respiration.

Phosphodiesterase (PDE) Inhibition & Vasodilation

Like its parent compound papaverine, this compound acts as a non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), specifically targeting PDE10A and PDE4 subtypes in smooth muscle.

-

Mechanism: Inhibition of PDE prevents the hydrolysis of cAMP and cGMP.

-

Downstream Effect: Elevated cytosolic cAMP activates Protein Kinase A (PKA).[2][1][3] PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Calcium-Calmodulin complex.[2][1]

-

Result: Relaxation of vascular smooth muscle (Vasodilation).[1][4][3][5]

Mitochondrial Complex I Inhibition (The Metabolic Checkpoint)

Recent investigations into benzylisoquinoline derivatives have identified this compound and papaverine as inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .[1]

-

Tumor Hypoxia Modulation: By inhibiting mitochondrial respiration, these compounds reduce the oxygen consumption rate (OCR) of hypoxic tumor cells, theoretically increasing oxygen availability for radiotherapy sensitization (The "Oxygen Effect").

-

Neurotoxicity Risks: In the context of THP, this Complex I inhibition is analogous to the mechanism of MPP+ (the toxic metabolite of MPTP), suggesting a potential role in dopaminergic neurodegeneration if accumulated endogenously.

Visualization: Signaling & Metabolic Pathways[1]

Figure 1: Dual mechanism of action targeting PDE-mediated vasodilation and mitochondrial respiration.[2][1]

The "THP Hypothesis" & Biosynthetic Revision[7]

The Alcoholism Link (Historical Context)

The "THP Hypothesis" posits that during heavy ethanol consumption, acetaldehyde competes with DOPAL (3,4-dihydroxyphenylacetaldehyde) for aldehyde dehydrogenase (ALDH).[2][1] This accumulation of DOPAL leads to its condensation with dopamine to form Tetrahydrothis compound (THP) via the Pictet-Spengler reaction.[2][1]

-

Theory: THP acts as a "false neurotransmitter" or an endogenous opiate precursor, driving addiction.[1]

-

Current Status: While THP formation occurs in vivo, its physiological concentrations are likely too low to activate opioid receptors directly.[1] The focus has shifted to its neurotoxicity via mitochondrial inhibition.[1]

Biosynthetic Pathway Correction

For decades, THP (Norlaudanosoline) was believed to be the first intermediate in benzylisoquinoline alkaloid biosynthesis in plants.[6] Modern research has revised this.

-

Correct Pathway: The central precursor is (S)-Norcoclaurine , formed from dopamine and 4-HPAA.[2][1]

-

Role of THP: THP is the demethylated scaffold of Papaverine but is not the initial condensation product in the primary morphine pathway.

Experimental Protocol: Mitochondrial Respiration Assay

Objective: Quantify the inhibition of Mitochondrial Complex I by this compound derivatives using a Seahorse XF Analyzer or Clark Electrode. This protocol validates the metabolic mechanism described in Section 2.2.[1]

Scientific Rationale: To distinguish between general cytotoxicity and specific respiratory chain inhibition, we measure the Oxygen Consumption Rate (OCR) in real-time.[1]

Materials

-

Compound: this compound Hydrobromide (freshly prepared in DMSO; prevent oxidation with ascorbic acid if necessary).[1]

-

Reagents: Oligomycin (ATP synthase inhibitor), FCCP (Uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors).[2][1]

Step-by-Step Workflow

-

Cell Seeding:

-

Seed cells at 20,000 cells/well in XF96 microplates.[1] Incubate overnight at 37°C/5% CO2.

-

-

Compound Preparation:

-

Base Measurement:

-

Replace growth medium with unbuffered assay medium (pH 7.4).

-

Measure basal OCR for 3 cycles (mix 3 min, measure 3 min).

-

-

Injection A (Drug Challenge):

-

Injection B (Oligomycin 1.0 µM):

-

Injection C (FCCP 0.5 µM):

-

Collapses proton gradient.[1] If this compound has irreversibly damaged Complex I, the cell will fail to reach maximal respiration capacity here.

-

-

Data Analysis:

Metabolic Fate & Interactions[2][8]

This compound contains a catechol moiety (3,4-dihydroxy), making it a high-affinity substrate for Catechol-O-methyltransferase (COMT) .[2][1]

-

Methylation: COMT methylates the 3- or 4-hydroxyl groups.[2][1]

-

Clinical Implication: In patients with specific COMT polymorphisms (e.g., Val158Met), the clearance of endogenous THP or exogenous this compound may vary, potentially altering susceptibility to its neurotoxic or vasoactive effects.

References

-

Benej, M., et al. (2018).[1] "Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism."[1] Proceedings of the National Academy of Sciences (PNAS). Link[2][1]

-